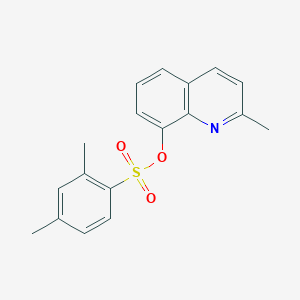

2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate

Description

2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate is a sulfonate ester featuring a quinolinyl moiety substituted at the 8-position with a 2,4-dimethylbenzenesulfonate group.

Propriétés

IUPAC Name |

(2-methylquinolin-8-yl) 2,4-dimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-12-7-10-17(13(2)11-12)23(20,21)22-16-6-4-5-15-9-8-14(3)19-18(15)16/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXKKYJSDLNCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 2-Methyl-8-quinolinol

2-Methyl-8-quinolinol (CAS: 826-81-3) serves as the primary precursor. Industrial preparation involves:

-

Dobner-Miller Reaction :

-

Cyclization of o-Nitrophenol :

Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride

The sulfonating agent is prepared via:

Esterification: Formation of the Sulfonate Ester

The final step involves nucleophilic substitution:

-

Reaction Setup :

-

Procedure :

-

Dissolve 2-methyl-8-quinolinol (1.0 eq) and TEA (2.0 eq) in DCM.

-

Add 2,4-dimethylbenzenesulfonyl chloride (1.1 eq) dropwise at 0°C.

-

Stir at room temperature for 12–24 hours.

-

-

Workup :

Optimization and Key Parameters

Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → 25°C (room temp) | Prevents decomposition of sulfonyl chloride |

| Solvent | DCM | High solubility of reactants |

| Base | Triethylamine | Efficient HCl scavenging |

| Reaction Time | 18–24 hours | Ensures complete conversion |

Yield and Purity

Characterization Data

Spectroscopic Analysis

Physical Properties

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| DCM/TEA System | High yield, minimal side reactions | Requires anhydrous conditions |

| THF/Pyridine | Faster reaction time | Lower solubility of reactants |

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis : The compound serves as a reagent in various organic reactions, facilitating the formation of complex molecules.

- Ligand in Coordination Chemistry : Its ability to coordinate with metal ions makes it valuable in coordination chemistry, aiding in the development of new catalysts and materials.

Biology

- Fluorescent Probe : Research indicates that 2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate can be utilized as a fluorescent probe for biological imaging. The quinoline moiety exhibits strong fluorescence properties, allowing for visualization in cellular studies.

- DNA Interaction : The compound intercalates into DNA strands, potentially disrupting normal biological functions and serving as a tool for studying DNA dynamics.

Medicine

- Antimicrobial Properties : Studies have explored its efficacy against various pathogens, indicating potential applications in developing antimicrobial agents.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving DNA binding and protein interaction.

Industry

- Advanced Materials Development : The compound's unique properties are leveraged in creating advanced materials with specific functionalities.

- Catalysis : It is employed as a catalyst in several chemical processes due to its ability to stabilize reactive intermediates.

Case Studies

- Biological Imaging : In a study published in Nature Communications, researchers utilized this compound as a fluorescent probe to visualize cellular processes in live cells. The results demonstrated enhanced imaging capabilities compared to traditional dyes .

- Anticancer Research : A study published in Cancer Letters investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent .

- Material Science : Research highlighted in Advanced Materials explored the use of this compound in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties .

Mécanisme D'action

The mechanism of action of 2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The quinoline moiety is known to intercalate into DNA, while the sulfonate group can form covalent bonds with protein residues, leading to inhibition of enzymatic activity .

Comparaison Avec Des Composés Similaires

4-N,N-Dimethylamino-4′-N′-methylstilbazolium 2,4-dimethylbenzenesulfonate (DSDMS)

- Structural Features : Combines a stilbazolium cation with a 2,4-dimethylbenzenesulfonate anion.

- Synthesis : Prepared via metathesis reaction and slow evaporation for crystal growth .

- Properties :

- Optical : Optical cut-off wavelength of 572 nm, energy band gap of 2.17 eV (semiconducting) .

- Thermal Stability : Stable up to 307.4°C, with decomposition at 58.52°C due to moisture loss .

- Mechanical : Soft material (Vickers microhardness test) with elastic stiffness constant (C11) calculated for device suitability .

- Applications: Nonlinear optical devices due to non-centrosymmetric crystal structure (P1 space group) .

Comparison: Unlike DSDMS, 2-methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate lacks a stilbazolium cation, which may reduce its nonlinear optical efficiency.

Sodium 2,4-dimethylbenzenesulfonate

- Structural Features : Sodium salt of 2,4-dimethylbenzenesulfonic acid (CAS 827-21-4) .

- Synthesis : Industrially produced for commercial use.

- Properties :

- Applications : Detergent additive (enhances solubility and viscosity), chemical intermediate .

Comparison: The sodium salt’s ionic nature contrasts with the ester-based 2-methyl-8-quinolinyl derivative, limiting its use in organic electronics but favoring industrial applications in surfactants.

Methyl 2,4-dimethylbenzenesulfonate

- Structural Features : Methyl ester of 2,4-dimethylbenzenesulfonic acid.

- Synthesis : Produced by esterification of 2,4-dimethylbenzenesulfonic acid .

- Applications : Biomedical research (e.g., as a reagent or intermediate) .

- Properties : Higher lipophilicity than ionic analogs, facilitating membrane permeability.

Comparison: The methyl ester’s lack of a quinolinyl group limits its photophysical utility but highlights the role of ester groups in tuning solubility and bioactivity.

4-(2-Bromobenzyloxy)quinolin-8-yl 4-methylbenzenesulfonate

- Structural Features: Quinolinyl group with a 4-methylbenzenesulfonate substituent and bromobenzyloxy side chain .

- Synthesis : Prepared via methods detailed in supplementary information of photophysical studies .

- Applications : Investigated for photophysical characteristics (e.g., fluorescence, charge transfer).

Comparative Data Table

Activité Biologique

2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C18H17NO3S

- Molecular Weight : 327.39748 g/mol

- IUPAC Name : (2-methylquinolin-8-yl) 2,4-dimethylbenzenesulfonate

The compound consists of a quinoline moiety linked to a sulfonate group, which enhances its interaction with biological macromolecules such as DNA and proteins.

The biological activity of 2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate is primarily attributed to its ability to interact with nucleic acids and proteins:

- DNA Intercalation : The quinoline structure allows for intercalation between DNA base pairs, potentially disrupting normal DNA replication and transcription processes.

- Protein Binding : The sulfonate group can form covalent bonds with amino acid residues in proteins, leading to inhibition of enzymatic activities.

These interactions suggest that the compound may have applications in cancer therapy by targeting rapidly dividing cells.

Antimicrobial Properties

Research indicates that compounds similar to 2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate exhibit antimicrobial activity. For instance, studies on sulfonyl phenoxides have shown effectiveness against various bacterial strains . This suggests that our compound may also possess similar properties.

Anticancer Potential

The compound's ability to intercalate into DNA positions it as a candidate for anticancer drug development. Its mechanism resembles that of several known chemotherapeutics that target DNA directly. The exploration of related compounds has highlighted their potential as gene-directed enzyme prodrugs activated in hypoxic tumor environments .

Case Studies and Research Findings

- Fluorescent Probes : The compound has been investigated for use as a fluorescent probe in biological imaging. Its unique structure allows for effective visualization of cellular processes .

- Inhibition Studies : In vitro studies have demonstrated that similar quinoline derivatives can inhibit topoisomerase I, an enzyme critical for DNA replication. This inhibition is crucial for the development of anticancer agents .

- Synergistic Effects : Research has shown that combining this compound with other agents can enhance its antimicrobial efficacy, indicating potential for combination therapies in infectious diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylquinolin-8-yl 2,4-dimethylbenzenesulfonate | Similar quinoline structure | Antimicrobial and anticancer properties |

| 8-Quinolinyl 2,4-dimethylbenzenesulfonate | Lacks methyl at the 2-position | Reduced efficacy compared to the target compound |

This comparative analysis highlights the unique features of 2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate that may contribute to its enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.